![molecular formula C15H18N2O B13858840 4-[5-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one](/img/structure/B13858840.png)
4-[5-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[5-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one is a synthetic organic compound that features a pyrrole ring substituted with dimethyl groups and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one typically involves the reaction of 2,5-dimethylpyrrole with a suitable pyridine derivative under controlled conditions. One common method involves refluxing the reactants in ethanol with a few drops of glacial acetic acid for several hours . The reaction mixture is then purified using techniques such as flash chromatography to isolate the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4-[5-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学研究应用
4-[5-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It may be used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 4-[5-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. Molecular docking studies have shown that this compound can interact with enzymes such as dihydrofolate reductase and enoyl ACP reductase, which are involved in bacterial metabolism .
相似化合物的比较
Similar Compounds
- 4-(2,5-Dimethylpyrrol-1-yl)benzoic acid hydrazide
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides
Uniqueness
4-[5-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one is unique due to its specific substitution pattern on the pyrrole and pyridine rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
属性
分子式 |
C15H18N2O |
|---|---|
分子量 |
242.32 g/mol |
IUPAC 名称 |
4-[5-(2,5-dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one |
InChI |
InChI=1S/C15H18N2O/c1-11-4-5-12(2)17(11)15-8-14(9-16-10-15)7-6-13(3)18/h4-5,8-10H,6-7H2,1-3H3 |
InChI 键 |
FMURZIHJIIWZBM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(N1C2=CN=CC(=C2)CCC(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]-N-methylcarbamate](/img/structure/B13858757.png)
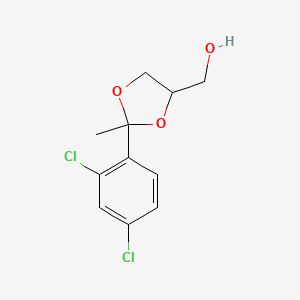


![[2S-[2a,3ss(Z)]]-2-[[[1-(2-Amino-4-thiazolyl)-2-[(2-methyl-4-oxo-3-azetidinyl)amino]-2-oxoethylidene]amino]oxy]-2-methylpropanoic Acid Trifluoroacetic Acid](/img/structure/B13858774.png)
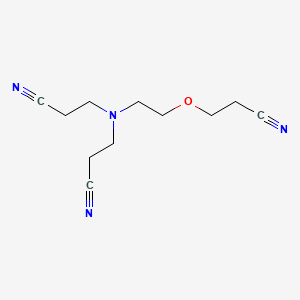
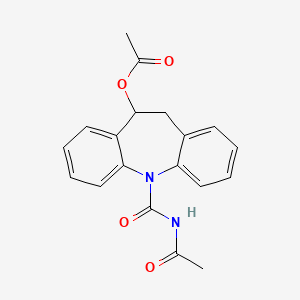

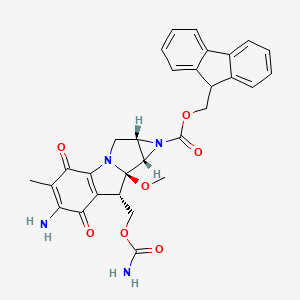
![6,12,17,23-tetradeuterio-9,11,13,16,18,20-hexahydroxy-5,24-bis(trideuteriomethyl)octacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4(25),5,8,10,12,14(28),15(27),16,18,20,23-tridecaene-7,22-dione](/img/structure/B13858815.png)

![2-[4-(2-Chlorophenyl)pyrazol-1-yl]acetic acid](/img/structure/B13858823.png)
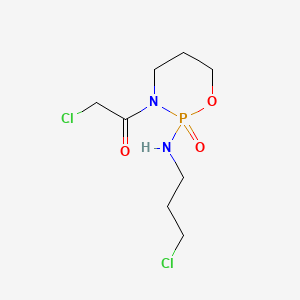
![Pyrrolidine-2-carboxylic acid, 1-[2-(tert-butoxycarbonylamino)-3-methylpentanoyl]-](/img/structure/B13858832.png)
